molecular formula C10H11N3O2 B1517337 2-(2-Aminoethyl)-6-(furan-2-yl)pyridazin-3-one CAS No. 1105192-13-9

2-(2-Aminoethyl)-6-(furan-2-yl)pyridazin-3-one

Cat. No. B1517337
M. Wt: 205.21 g/mol
InChI Key: BNEXADZVTPALNL-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-6-(furan-2-yl)pyridazin-3-one (2AEF) is a heterocyclic compound that is used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research indicates that derivatives of furan-2(3H)-ones, including compounds similar to 2-(2-Aminoethyl)-6-(furan-2-yl)pyridazin-3-one, serve as crucial intermediates for synthesizing a wide range of heterocyclic compounds. These compounds often contain pyrimidine and pyridazine structural fragments, which are analogous to the nitrogen-containing bases of the pyrimidine series. The introduction of heterocyclic fragments, such as chromenone, can lead to the synthesis of biologically active molecules with varied pharmacological properties (T. Aniskova, V. Grinev, A. Yegorova, 2017).

Antiviral and Antimicrobial Activities

Compounds derived from 2-(2-Aminoethyl)-6-(furan-2-yl)pyridazin-3-one and related structures have been studied for their potential antiviral and antimicrobial activities. For instance, the conversion of certain furanone derivatives into a variety of heterocyclic systems has shown promising results in preliminary evaluations against viruses such as HAV and HSV-1. These studies highlight the potential of such compounds in the development of new antiviral agents (A. Hashem, A. S. Youssef, K. Kandeel, Wael S. I. Abou-Elmagd, 2007).

Synthesis of Pyridazinofurocoumarins

Research into the synthesis of pyridazinofurocoumarins, which involves compounds with structural similarities to 2-(2-Aminoethyl)-6-(furan-2-yl)pyridazin-3-one, has shown that these compounds can be efficiently prepared through direct synthetic routes. This research underscores the chemical versatility of furan derivatives in constructing complex heterocyclic systems with potential biological activities (J. Gonzalez-Gomez, L. Santana, E. Uriarte, 2003).

Development of Anti-inflammatory Agents

Certain derivatives of 2-(2-Aminoethyl)-6-(furan-2-yl)pyridazin-3-one have been synthesized and evaluated for their anti-inflammatory properties. These studies involved synthesizing novel compounds and testing them in models of inflammation, such as carrageenan-induced rat paw edema. The results from these studies contribute to understanding the anti-inflammatory potential of pyridazinone derivatives (Youness Boukharsa et al., 2018).

properties

IUPAC Name

2-(2-aminoethyl)-6-(furan-2-yl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c11-5-6-13-10(14)4-3-8(12-13)9-2-1-7-15-9/h1-4,7H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNEXADZVTPALNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2{H})-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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